molecular formula C20H19NO4 B2919301 Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1030096-09-3

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2919301
CAS RN: 1030096-09-3
M. Wt: 337.375
InChI Key: XEWIPPMNGUKYKC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, also known as EEIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEIC is a derivative of isoquinoline and is synthesized using a simple and efficient method.

Scientific Research Applications

Crystal Structure and Computational Studies

The crystal structure and Hirshfeld surface analysis along with Density Functional Theory (DFT) studies have been performed on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, revealing its planar oxoquinoline unit and its perpendicular acetate substituent. These structural insights help in understanding the molecular interactions and stability of such compounds, providing a foundation for further exploration of their applications in various fields including material science and pharmaceuticals (Filali Baba et al., 2019).

Synthesis and Reactivity

An efficient synthesis method has been described for ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates by forming C–C bonds between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers. This method opens avenues for the generation of novel compounds with potential applications in chemical synthesis and drug development (Wada et al., 1983).

Biological Evaluation and Molecular Docking

A new derivative has been synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines, along with significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights its potential as an effective anti-cancer agent, emphasizing the importance of such compounds in the development of new therapeutic strategies (Riadi et al., 2021).

Antimicrobial Potential

The synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, promoted by ultrasound, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives in the development of new antibacterial agents, contributing to the fight against bacterial resistance (Balaji et al., 2013).

properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-15-11-9-14(10-12-15)21-13-18(20(23)25-4-2)16-7-5-6-8-17(16)19(21)22/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWIPPMNGUKYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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